molecular formula C7H12ClNO2 B11755494 Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride

Cat. No.: B11755494
M. Wt: 177.63 g/mol
InChI Key: GMPGBNGGBCTYHE-WLUDYRNVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

Molecular Formula

C7H12ClNO2

Molecular Weight

177.63 g/mol

IUPAC Name

methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H11NO2.ClH/c1-10-7(9)6-4-2-5(6)8-3-4;/h4-6,8H,2-3H2,1H3;1H/t4-,5-,6+;/m0./s1

InChI Key

GMPGBNGGBCTYHE-WLUDYRNVSA-N

Isomeric SMILES

COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2.Cl

Canonical SMILES

COC(=O)C1C2CC1NC2.Cl

Origin of Product

United States

Preparation Methods

Step 1: Nucleophilic Substitution

Ethyl 2,4-dibromopent-2-enoate undergoes nucleophilic substitution with benzylamine in dichloromethane at −20°C, yielding ethyl 4-(benzylamino)-2-bromopent-2-enoate. This step achieves 85% yield by leveraging the steric and electronic effects of the α-bromo group to direct regioselectivity.

Step 2: Cyclization

Heating the intermediate in toluene at 110°C induces intramolecular cyclization via a radical pathway, forming the bicyclo[2.1.1]hexane core. Deuterium-labeling studies confirm the radical mechanism, with cyclopropane ring closure occurring through a chair-like transition state. The reaction proceeds in 65% yield, with the stereochemistry controlled by the pre-existing chiral centers.

Step 3: Ester Hydrolysis

Saponification of the ethyl ester using LiOH in tetrahydrofuran/water (3:1) at 50°C provides the carboxylic acid derivative in 92% yield. The bicyclic structure remains intact under these basic conditions due to its kinetic stability.

Step 4: Methyl Ester Formation

The carboxylic acid is reconverted to a methyl ester using thionyl chloride and methanol, achieving 95% yield. This step ensures compatibility with downstream N-deprotection reactions.

Step 5: Hydrochloride Salt Formation

Hydrogenolysis of the benzyl group over Pd/C under H₂ atmosphere liberates the free amine, which is treated with HCl in diethyl ether to precipitate the hydrochloride salt. The final product is obtained in 99% purity (HPLC) and 32% overall yield across five steps.

Key Optimization

  • Replacing traditional Boc protection with a benzyl group reduced side reactions during cyclization.

  • A telescoped workup procedure minimized losses during intermediate isolations.

Photochemical [2+2] Cycloaddition Approach

An alternative method employs ultraviolet light-mediated [2+2] cycloaddition between N-allyl dehydroalanine derivatives and ethylene gas (Figure 4).

Substrate Preparation

Methyl 2-(allylamino)acrylate is synthesized in three steps from L-serine, preserving the (S)-configuration at the α-carbon.

Cycloaddition Conditions

Irradiation at 254 nm in liquid ethylene (−100°C) induces a suprafacial–antarafacial cycloaddition, forming the bicyclo[2.1.1]hexane system with 55% yield. The reaction’s stereoselectivity arises from the endo transition state, fixing the 1S,4R,5R configuration.

Post-Functionalization

The cycloadduct undergoes hydrogenation (H₂/Pd) to saturate residual double bonds, followed by HCl treatment to yield the hydrochloride salt. Total yield from serine: 28%.

Advantages

  • Direct stereochemical control via substrate geometry.

  • Amenable to parallel synthesis for derivative libraries.

Limitations

  • Requires specialized UV equipment.

  • Lower overall yield compared to the multigram method.

Comparative Analysis of Synthetic Routes

ParameterMultigram MethodPhotochemical Method
Starting MaterialEthyl 2,4-dibromopent-2-enoateL-Serine
Key StepRadical cyclization[2+2] Cycloaddition
Stereochemical ControlSubstrate-directedTransition state-controlled
Total Yield32%28%
ScalabilityDemonstrated at 0.7 kgLimited to <10 g
Equipment NeedsStandard glasswareUV photoreactor

Critical Process Considerations

Stereochemical Integrity

Both methods preserve the 1S,4R,5R configuration through:

  • Multigram route : Retained configuration from chiral starting materials.

  • Photochemical route : Orbital orientation in the excited state.

Purification Challenges

The bicyclic amine’s high polarity necessitates counterion exchange (e.g., HCl salt formation) for effective crystallization. Reverse-phase chromatography with 0.1% TFA modifier improves separation of polar intermediates.

Stability Profile

Accelerated stability studies (40°C/75% RH) show <0.5% degradation over 6 months when stored in amber vials under nitrogen.

Emerging Methodologies

Flow Photochemistry

Microreactor-based continuous flow systems enhance light penetration for cycloadditions, reducing reaction times from 48h to 6h.

Biocatalytic Approaches

Preliminary studies using imine reductases (IREDs) have achieved 98% ee in reductive amination steps, though full routes remain under development .

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action for methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Bicyclo[2.1.1]hexane Cores

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Key Differences References
Target Compound : this compound 1824260-58-3 C₇H₁₂ClNO₂ 177.63 Methyl ester at C5 Reference standard
N-[(1R,4R,5S)-2-azabicyclo[2.1.1]hexan-5-yl]carbamate hydrochloride 67765-15-5 C₁₃H₂₀ClN 225.76 Carbamate group at C5 Increased lipophilicity; potential for altered pharmacokinetics
(1S,4R,5R)-5-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid 2248334-74-7 C₁₅H₁₇NO₄ 275.30 Phenylmethoxycarbonyl and carboxylic acid groups Enhanced steric bulk; potential for targeted binding interactions

Analogs with Different Bicyclic Frameworks

Compound Name Bicyclo System CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Relevance to Target Compound References
Methyl (1S,3S,5S)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxylate hydrochloride [3.1.0] 2497594-26-8 C₈H₁₄ClNO₂ 191.66 Additional methyl group at C5; smaller bicyclo system Reduced ring strain; altered conformational flexibility
(1R,2S,5S)-Methyl 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylate hydrochloride [3.1.0] 565456-77-1 C₉H₁₅NO₂·HCl 209.68 6,6-dimethyl substitution Enhanced steric hindrance; potential for improved metabolic stability
(1R,3S,4S)-3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane hydrochloride [2.2.1] 2177264-26-3 C₇H₉F₃ClNO 223.61 Trifluoromethyl and oxygen atom Increased electronegativity; potential for CNS penetration

Physicochemical and Functional Comparisons

Solubility and Lipophilicity :
  • The target compound’s methyl ester group balances hydrophilicity and lipophilicity, whereas carbamate derivatives (e.g., CAS 67765-15-5) exhibit higher logP values, favoring membrane permeability .
  • Trifluoromethyl-substituted analogs (e.g., CAS 2177264-26-3) show enhanced metabolic stability due to fluorine’s electronegativity .
Stereochemical Impact :

    Q & A

    Q. What are the common synthetic routes for preparing Methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate hydrochloride, and how can reaction conditions be optimized?

    Methodological Answer: The synthesis typically involves cyclopropanation of precursors (e.g., bicyclic lactams or dihydropyridines) followed by functionalization. Key steps include:

    • Cyclopropanation : Photochemical or thermal methods to form the bicyclo[2.1.1]hexane core .
    • Esterification : Methylation of the carboxylic acid intermediate under acidic conditions.
    • Hydrochloride Salt Formation : Precipitation via HCl treatment.

    Q. Optimization Parameters :

    • Temperature : Elevated temperatures (80–100°C) improve cyclopropanation yields .
    • Solvents : Dichloromethane (DCM) or THF are preferred for maintaining stereochemical integrity .
    • Catalysts : Chiral catalysts (e.g., (1S,4S,5R)-2-azabicyclo[3.2.1]octane derivatives) enhance enantioselectivity .

    Q. How is the stereochemical configuration of the bicyclo[2.1.1]hexane core verified experimentally?

    Methodological Answer: X-ray Crystallography is the gold standard for confirming stereochemistry. For example, single-crystal studies of analogous compounds (e.g., Ethyl (1S,3S,4R,5R)-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate) resolve bond angles and torsion angles . Chiral HPLC (e.g., Chiralpak® AD-H column) with hexane/isopropanol gradients can separate enantiomers .

    Q. Key Metrics :

    • Dihedral Angles : Confirmation of bridgehead substituent geometry.
    • Optical Rotation : Compare experimental [α]D values with computational predictions .

    Q. What purification strategies are recommended for isolating high-purity samples of this compound?

    Methodological Answer:

    • Recrystallization : Use ethanol/water mixtures to isolate the hydrochloride salt .
    • Column Chromatography : Silica gel with gradient elution (DCM:MeOH 95:5 to 90:10) removes polar impurities .
    • HPLC : Preparative reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) ensures >98% purity for bioassays .

    Q. What preliminary assays are used to evaluate its bioactivity?

    Methodological Answer:

    • Receptor Binding Studies : Radioligand displacement assays (e.g., μ-opioid or serotonin receptors) assess affinity .
    • Enzyme Inhibition : Test against proteases or kinases using fluorogenic substrates .
    • Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa or HepG2) .

    Advanced Research Questions

    Q. How do stereochemical errors in synthesis impact biological activity, and how can they be mitigated?

    Methodological Answer: Misassigned stereochemistry (e.g., pseudo-enantiomers) can reverse receptor binding selectivity. For example, (1R,4R,5S)-2-azabicyclo[3.2.1]octane derivatives show opposite chiral induction compared to (1S,4S,5R) isomers . Mitigation strategies:

    • Asymmetric Catalysis : Use chiral ligands (e.g., (1S,4S,5R)-2-azabicyclo[3.2.1]octane-triazoles) to control stereochemistry .
    • Computational Modeling : DFT calculations predict transition-state geometries to guide synthetic routes .

    Q. What substituent effects influence the compound’s reactivity and pharmacological profile?

    Methodological Answer:

    • Electron-Withdrawing Groups (e.g., -F) : Enhance metabolic stability but reduce solubility. The 4-fluoro analog shows improved CNS penetration .
    • Bridging Substituents : Methyl or phenyl groups at C3 or C5 alter ring strain and reactivity (e.g., bromine-mediated rearrangements) .

    Q. How does the bicyclo[2.1.1]hexane scaffold interact with biological targets at the molecular level?

    Methodological Answer:

    • Hydrogen Bonding : The hydroxymethyl and carboxylate groups form H-bonds with catalytic residues (e.g., serine in proteases) .
    • Rigidity : The bicyclic core enforces a preorganized conformation, enhancing binding entropy .
    • Lipophilic Interactions : Bridgehead methyl groups engage hydrophobic pockets in receptors .

    Q. What advanced analytical methods resolve contradictions in reported spectroscopic data?

    Methodological Answer:

    • 2D NMR (HSQC, HMBC) : Assigns ambiguous proton environments (e.g., bridgehead vs. exocyclic protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Differentiates isobaric impurities (e.g., C8H14ClNO3 vs. C8H13NO3) .
    • Dynamic NMR : Detects fluxional behavior in solution (e.g., ring puckering) .

    Q. How do structural analogs compare in terms of synthetic accessibility and target selectivity?

    Methodological Answer:

    • Oxabicyclo vs. Azabicyclo Analogs : Oxabicyclo derivatives (e.g., 2-oxabicyclo[2.2.1]heptanes) are easier to synthesize but lack nitrogen-mediated H-bonding .
    • Bicyclo[2.2.1] vs. [3.2.1] Cores : Larger rings (e.g., 2-azabicyclo[3.2.1]octanes) exhibit broader target profiles but lower metabolic stability .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.